molecular formula C10H19N B12900234 Cyclohexanamine, N-3-butenyl- CAS No. 61907-83-3

Cyclohexanamine, N-3-butenyl-

Cat. No.: B12900234
CAS No.: 61907-83-3
M. Wt: 153.26 g/mol
InChI Key: HTKLBKAOCCPEJM-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)cyclohexanamine is an organic compound that belongs to the class of amines. It consists of a cyclohexane ring attached to an amine group, which is further connected to a butenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-en-1-yl)cyclohexanamine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with but-3-en-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of N-(But-3-en-1-yl)cyclohexanamine may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound, such as N-(But-3-yn-1-yl)cyclohexanamine, using a palladium or platinum catalyst. This process is carried out under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of N-(But-3-en-1-yl)cyclohexylamine.

    Substitution: Formation of N-substituted cyclohexanamines.

Scientific Research Applications

N-(But-3-en-1-yl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(But-3-yn-1-yl)cyclohexanamine
  • N-(But-3-yn-2-yl)cyclohexanamine
  • N-Cyclohexylcyclohexanamine

Uniqueness

N-(But-3-en-1-yl)cyclohexanamine is unique due to its specific structural features, such as the presence of a butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

61907-83-3

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-but-3-enylcyclohexanamine

InChI

InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,10-11H,1,3-9H2

InChI Key

HTKLBKAOCCPEJM-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1CCCCC1

Origin of Product

United States

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